molecular formula C14H15NS B3030512 3-(Naphthalen-1-yl)thiomorpholine CAS No. 914349-66-9

3-(Naphthalen-1-yl)thiomorpholine

Cat. No. B3030512
CAS RN: 914349-66-9
M. Wt: 229.34
InChI Key: JROQJAPTCKSEBT-UHFFFAOYSA-N
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Description

“3-(Naphthalen-1-yl)thiomorpholine” is a unique chemical compound with the empirical formula C14H15NS and a molecular weight of 229.34 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “3-(Naphthalen-1-yl)thiomorpholine” is represented by the SMILES string C1CSCC(N1)c2cccc3ccccc23 . The InChI key for this compound is JROQJAPTCKSEBT-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Naphthalen-1-yl)thiomorpholine” include its empirical formula C14H15NS, molecular weight 229.34, and its SMILES string representation C1CSCC(N1)c2cccc3ccccc23 .

Scientific Research Applications

Metal Ion Binding and Chemical Sensors

3-(Naphthalen-1-yl)thiomorpholine: has been characterized using FT-Infrared (FT-IR), 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopies, and Mass Spectrometry . Researchers have also prepared and examined chemical sensors based on this compound. These sensors help study the binding interactions between metal ions and 3-(Naphthalen-1-yl)thiomorpholine using UV-vis spectrometry.

Novel (Naphthalen-1-yl-selenyl)acetic Acid Derivatives

The synthesis of novel derivatives involving (naphthalen-1-yl-selenyl)acetic acids has been explored. These derivatives, such as 7a-d, were synthesized using either naphthylselenols or naphthylselenocyanates . Investigating their properties and potential applications could yield valuable insights.

Antimicrobial Activity

In ongoing research, scientists have synthesized 1,4-disubstituted-1,2,3-triazole derivatives derived from thiomorpholine. These compounds exhibit antimicrobial properties, making them relevant for combating bacterial and fungal infections . Further studies could explore their efficacy and mechanisms of action.

Early Discovery Research

Sigma-Aldrich provides 3-(Naphthalen-1-yl)thiomorpholine as part of a collection of unique chemicals for early discovery researchers. However, analytical data for this product is not available, and buyers assume responsibility to confirm its identity and purity .

Pharmaceutical Testing

High-quality reference standards of 3-(Naphthalen-1-yl)thiomorpholine are used for accurate results in pharmaceutical testing . Its properties may contribute to drug development or quality control processes.

Safety and Hazards

The compound should be stored in a dark place, in an inert atmosphere, at room temperature . The safety symbols associated with this compound are GHS07, and the hazard statements include H302-H315-H319-H335 .

properties

IUPAC Name

3-naphthalen-1-ylthiomorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NS/c1-2-6-12-11(4-1)5-3-7-13(12)14-10-16-9-8-15-14/h1-7,14-15H,8-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JROQJAPTCKSEBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(N1)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00661711
Record name 3-(Naphthalen-1-yl)thiomorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Naphthalen-1-yl)thiomorpholine

CAS RN

914349-66-9
Record name 3-(Naphthalen-1-yl)thiomorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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